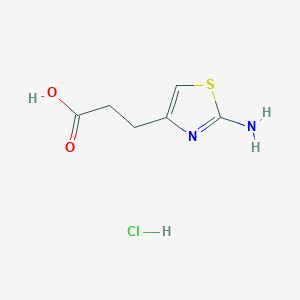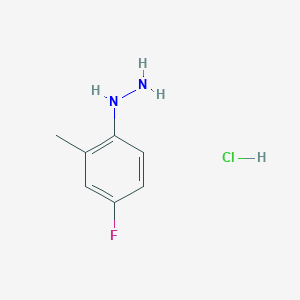![molecular formula C13H9BrN2 B1373720 5-溴-3-苯基-1H-吡咯并[2,3-b]吡啶 CAS No. 875639-71-7](/img/structure/B1373720.png)
5-溴-3-苯基-1H-吡咯并[2,3-b]吡啶
概述
描述
5-Bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that contains a pyrrole ring fused to a pyridine ring, with a bromine atom at the 5-position and a phenyl group at the 3-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules .
科学研究应用
5-Bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing inhibitors of protein kinases, which are crucial in cancer therapy.
Biological Studies: The compound is studied for its potential to inhibit specific enzymes and pathways involved in disease processes.
Chemical Biology: It serves as a probe to study biological systems and understand the interactions between small molecules and biological targets.
Industrial Applications: The compound is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
作用机制
Target of Action
Similar compounds have been reported to target protein kinases , which play a crucial role in cellular signal transduction, regulating processes such as cell growth, metabolism, differentiation, and apoptosis .
Mode of Action
It’s suggested that similar compounds inhibit their targets by binding to the active site of the enzyme, preventing the transfer of phosphate groups to receptor substrates .
Biochemical Pathways
Given its potential protein kinase inhibition, it could impact pathways related to cell growth, metabolism, differentiation, and apoptosis .
Result of Action
Similar compounds have been reported to have antitumor activity .
生化分析
Biochemical Properties
5-Bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with fibroblast growth factor receptors (FGFRs), which are critical in cell signaling pathways involved in cell proliferation, differentiation, and survival . The compound binds to the ATP-binding site of FGFRs, inhibiting their kinase activity and subsequently blocking downstream signaling pathways such as the RAS-MEK-ERK and PI3K-Akt pathways . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.
Cellular Effects
The effects of 5-bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine on various cell types have been extensively studied. In cancer cells, particularly breast cancer cells, this compound has been observed to inhibit cell proliferation and induce apoptosis . It also significantly reduces the migration and invasion abilities of these cells, which are critical processes in cancer metastasis . Additionally, 5-bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine influences cell signaling pathways by inhibiting FGFR-mediated signaling, leading to alterations in gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, 5-bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine exerts its effects primarily through the inhibition of FGFRs. The compound binds to the ATP-binding site of these receptors, preventing their autophosphorylation and subsequent activation . This inhibition disrupts the downstream signaling cascades, including the RAS-MEK-ERK and PI3K-Akt pathways, which are essential for cell proliferation and survival . Additionally, the compound may interact with other biomolecules, such as proteins involved in apoptosis and cell cycle regulation, further contributing to its anticancer effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and increased apoptosis in cancer cells
Dosage Effects in Animal Models
The effects of 5-bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and altered blood parameters have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
5-Bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its breakdown and elimination from the body . The compound’s metabolites may also interact with other metabolic pathways, potentially affecting metabolic flux and metabolite levels
Transport and Distribution
Within cells and tissues, 5-bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, allowing it to reach intracellular targets . Additionally, the compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution within cells . The localization and accumulation of this compound in specific tissues or cellular compartments can influence its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of 5-bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine is crucial for its activity and function. The compound has been observed to localize in the cytoplasm and nucleus of cells, where it can interact with its target biomolecules . Post-translational modifications or targeting signals may direct the compound to specific subcellular compartments, enhancing its efficacy . Understanding the subcellular distribution of this compound can provide insights into its mechanism of action and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as a 2-aminopyridine derivative.
Industrial Production Methods
Industrial production methods for 5-bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine may involve optimizing the above synthetic routes for large-scale synthesis. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and implementing purification techniques to ensure the desired product’s purity .
化学反应分析
Types of Reactions
5-Bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrrole and pyridine rings.
Coupling Reactions: The phenyl group can participate in further coupling reactions to introduce additional substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while oxidation and reduction can lead to different oxidation states of the compound .
相似化合物的比较
Similar Compounds
5-Bromo-1H-pyrrolo[2,3-b]pyridine: Lacks the phenyl group at the 3-position.
3-Phenyl-1H-pyrrolo[2,3-b]pyridine: Lacks the bromine atom at the 5-position.
5-Bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine: Has a methyl group instead of a phenyl group at the 3-position.
Uniqueness
5-Bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both the bromine atom and the phenyl group, which contribute to its distinct chemical properties and biological activities. The combination of these substituents enhances its potential as a versatile building block in medicinal chemistry .
属性
IUPAC Name |
5-bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2/c14-10-6-11-12(8-16-13(11)15-7-10)9-4-2-1-3-5-9/h1-8H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OADRBDVURCEKRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC3=C2C=C(C=N3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
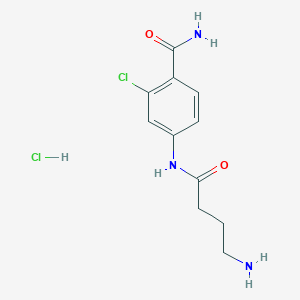
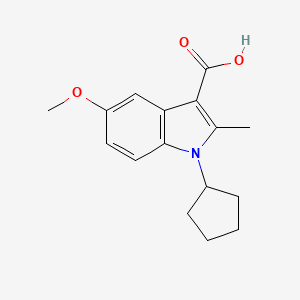
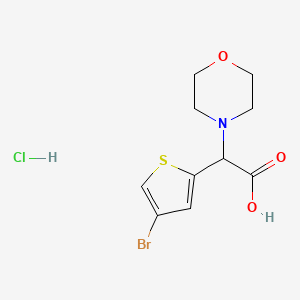
![1H-Imidazo[1,2-B]pyrazole-7-carboxylic acid hydrochloride](/img/structure/B1373646.png)
![N-[(1-Phenyl-1H-pyrazol-4-yl)methyl]cyclopropanamine hydrochloride](/img/structure/B1373647.png)
![3-amino-4-chloro-N-[2-(dimethylamino)ethyl]benzamide dihydrochloride](/img/structure/B1373648.png)
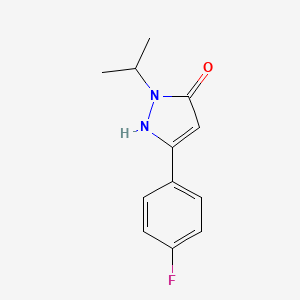
![2,2,2-trifluoroethyl N-{3-[(2-oxo-1,2-dihydropyrimidin-1-yl)methyl]phenyl}carbamate](/img/structure/B1373650.png)
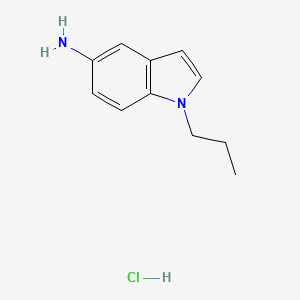
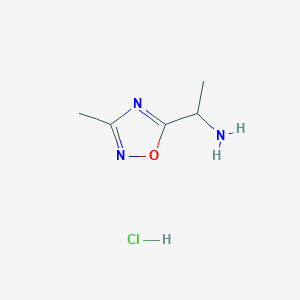
![6-[Methyl(2-methylpropyl)amino]pyridine-3-carboxylic acid hydrochloride](/img/structure/B1373653.png)

